1-(4-Methylphenyl)ethylamine
Overview
Description
1-(4-Methylphenyl)ethylamine, also known as 1-p-tolylethanamine, is a chiral amine with the molecular formula C₉H₁₃N. This compound is characterized by the presence of a methyl group attached to the phenyl ring, which is further connected to an ethylamine group. It is commonly used in various chemical syntheses and has applications in different fields such as chemistry, biology, and industry .
Mechanism of Action
Target of Action
1-(4-Methylphenyl)ethylamine, also known as 1-p-Tolylethanamine , is a chiral amine The primary targets of this compound are not explicitly mentioned in the available literature
Biochemical Pathways
It has been used in the preparation of 1,1′-(2-thienylmethylene) di-2-naphthol ethyl acetate solvate and ®-n-(1-p-tolylethyl)-2-methoxyacetamide
Biochemical Analysis
Biochemical Properties
1-(4-Methylphenyl)ethylamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of 1,1′-(2-thienylmethylene) di-2-naphthol ethyl acetate solvate and ®-N-(1-p-tolylethyl)-2-methoxyacetamide . These interactions are crucial for the synthesis of complex organic compounds and can influence the activity of enzymes involved in these processes.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in the expression of specific genes and alter metabolic pathways, thereby affecting overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. These interactions can lead to changes in gene expression and modulation of enzyme activity, which are critical for various biochemical processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. It is important to determine the optimal dosage to avoid toxicity and achieve the desired biochemical outcomes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for metabolic processes. These interactions can affect metabolic flux and alter the levels of metabolites, thereby influencing overall metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments, which can affect its activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biochemical effects. Understanding the subcellular localization is crucial for elucidating the compound’s role in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Methylphenyl)ethylamine can be synthesized through several methods. One common approach involves the chemical resolution of racemic this compound to obtain the ®-enantiomer. This process typically involves the use of a chiral resolving agent to separate the enantiomers .
Another method involves the reaction of 4-methylbenzyl chloride with ammonia or an amine under suitable conditions to yield this compound. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
In industrial settings, this compound is produced through large-scale chemical synthesis. The process often involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial production methods are optimized for cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methylphenyl)ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into different amines or hydrocarbons.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives. The specific products depend on the reaction conditions and reagents used .
Scientific Research Applications
1-(4-Methylphenyl)ethylamine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-(4-Methylphenyl)ethylamine can be compared with other similar compounds such as:
Phenylethylamine: Lacks the methyl group on the phenyl ring, resulting in different chemical and biological properties.
4-Methylphenethylamine: Similar structure but differs in the position of the ethylamine group, leading to variations in reactivity and applications.
Properties
IUPAC Name |
1-(4-methylphenyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDDXUMOXKDXNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028260 | |
Record name | 1-(4-Methylphenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501028260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
586-70-9 | |
Record name | 1-(4-Methylphenyl)ethylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=586-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Methylphenyl)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501028260 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-methylphenyl)ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.103.870 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(4-Methylphenyl)ethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can 1-(4-Methylphenyl)ethylamine be used to create chiral ligands for metal complexes?
A1: Yes, this compound can act as a chiral building block for synthesizing ligands used in metal complexes. Researchers have successfully synthesized optically pure α-diimines and α-ketoimines by reacting this compound with 2,3-butanedione or 2,2′-pyridil, respectively. These chiral molecules were then used to create novel palladium(II) complexes. [, ]
Q2: What is the coordination geometry of the palladium(II) complex formed with this compound-derived ligands?
A2: Studies utilizing X-ray crystallography revealed that the palladium(II) complexes formed with this compound-derived ligands, specifically α-diimines and α-ketoimines, exhibit a square-planar geometry around the palladium center. [, , ]
Q3: How does the presence of this compound in a crystal lattice influence the outcome of a photochemical reaction?
A3: Research on the Yang photocyclization reaction within a crystal lattice showed that the presence of this compound as a salt with 6,6-diethyl-5-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylate leads to distinct structural changes during the reaction. These changes include variations in cell constants, product content, and the orientation of molecular fragments. Interestingly, the distance between the reacting carbon atoms remains constant until a significant portion of the reaction is complete. []
Q4: Are there any studies investigating the anticancer potential of metal complexes incorporating this compound-derived ligands?
A4: Yes, in vitro studies have explored the anticancer activity of palladium(II) complexes containing chiral α-diimine and α-ketoimine ligands derived from this compound. These complexes demonstrated growth inhibition against various cancer cell lines, including leukemia, colon, breast, central nervous system, and prostate cancer. [, ]
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